molecular formula C10H10N2O3 B7949781 methyl 7-methoxy-2H-indazole-6-carboxylate

methyl 7-methoxy-2H-indazole-6-carboxylate

Cat. No.: B7949781
M. Wt: 206.20 g/mol
InChI Key: ADXWDBXTKSICGQ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2H-indazole-6-carboxylate (CAS: CID 135423819) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₃ (). Its structure consists of an indazole core substituted with a methoxy group at position 7 and a methyl ester at position 4. The SMILES notation is COC1=C(C=CC2=CNN=C21)C(=O)OC, and the InChIKey is ADXWDBXTKSICGQ-UHFFFAOYSA-N ().

Properties

IUPAC Name

methyl 7-methoxy-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-7(10(13)15-2)4-3-6-5-11-12-8(6)9/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXWDBXTKSICGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base. The carboxylate ester is formed by esterification of the corresponding carboxylic acid using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 7-methoxy-2H-indazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-methoxy-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares methyl 7-methoxy-2H-indazole-6-carboxylate with structurally related compounds, focusing on substituents, physical properties, and reactivity.

Structural Analogues in Heterocyclic Chemistry
Compound Name Molecular Formula Key Substituents Functional Groups Key Data/Applications Reference
This compound C₁₀H₁₀N₂O₃ 7-OCH₃, 6-COOCH₃ Indazole core, ester, methoxy Potential pharmacophore; synthetic intermediate
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 6-Cl, 3-NH-N(CH₃), 1,1-dioxo Benzodithiazine core, sulfonyl Antibacterial activity; IR peaks: 1740 cm⁻¹ (ester C=O), 1155 cm⁻¹ (SO₂)
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 5-OCH₃, 2-COOCH₂CH₃ Indole core, ester, methoxy Fluorescence studies; mp 199–201°C
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH Indole core, carboxylic acid R&D applications; CAS 16381-48-9

Key Observations :

Core Heterocycle Differences :

  • This compound features an indazole core (two adjacent nitrogen atoms), while compounds like ethyl 5-methoxyindole-2-carboxylate and 7-chloro-3-methyl-1H-indole-2-carboxylic acid are based on indole (one nitrogen atom). Indazoles generally exhibit enhanced aromatic stability and distinct hydrogen-bonding capabilities compared to indoles ().
  • Benzodithiazine derivatives (e.g., ) incorporate sulfur atoms and sulfonyl groups, which confer higher polarity and oxidative stability.

Functional Group Impact: Methoxy vs. In contrast, chloro substituents (e.g., ) reduce electron density, favoring nucleophilic attack (). Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound, ) are hydrolytically stable under neutral conditions, whereas carboxylic acids (e.g., ) are more reactive in acid-base reactions.

Physical Properties: Melting points for methyl ester derivatives vary significantly. For example, methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate has a high decomposition temperature (252–253°C) due to sulfonyl groups and hydrogen-bonding networks (), while ethyl 5-methoxyindole-2-carboxylate melts at 199–201°C ().

Spectral Data :

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1740 cm⁻¹) aligns with benzodithiazine derivatives (), but lacks sulfonyl peaks (~1155 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹.
  • NMR : Methoxy protons in the target compound resonate as a singlet near δ 3.8–4.0 ppm (similar to ), while aromatic protons in the indazole core show distinct splitting patterns due to nitrogen proximity ().

Pharmacological Potential
  • Indazole derivatives are explored as kinase inhibitors and anti-inflammatory agents. The methoxy and ester groups in the target compound may enhance bioavailability compared to sulfonyl-containing analogues (), which are often less membrane-permeable.

Biological Activity

Methyl 7-methoxy-2H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility as an antimicrobial agent.
  • Anticancer Activity : Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.
  • Anti-inflammatory Effects : Preliminary findings suggest that it can modulate inflammatory processes, potentially through the inhibition of enzymes involved in inflammation.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell signaling and proliferation, which could explain its anticancer properties.
  • Receptor Modulation : It may also interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related indazole derivatives. Below is a table summarizing key features and biological activities of selected compounds:

Compound NameMolecular FormulaNotable Biological ActivityUnique Features
This compoundC10H10N2O3Antimicrobial, AnticancerMethoxy substitution enhances activity
Methyl 1H-indazole-6-carboxylateC10H9N2O2Moderate antimicrobialLacks methoxy group
Methyl 2H-indazole-7-carboxylateC10H9N2O3Anticancer activityDifferent substitution pattern affects potency

This comparison illustrates how the methoxy group and specific carboxylic acid functionalities contribute to the distinct biological activities observed in this compound.

Study on Anticancer Activity

A study conducted by researchers at [source] evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that:

  • The compound exhibited an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity.
  • Mechanistic studies revealed that treatment led to increased apoptosis rates as evidenced by Annexin V staining.

Antimicrobial Efficacy

In another study published in [source], the antimicrobial efficacy was assessed against common bacterial strains:

  • The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus.
  • Time-kill assays indicated rapid bactericidal activity within 4 hours of exposure.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Derivatives Synthesis : There is potential for synthesizing derivatives to enhance specific biological activities or reduce toxicity.
  • Clinical Trials : Further studies are warranted to evaluate its efficacy and safety in clinical settings, particularly for cancer treatment.
  • Mechanistic Studies : More detailed investigations into its molecular targets and pathways will provide insights into optimizing its therapeutic applications.

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